Dimethyl Tetrafluorosuccinate

Overview

Description

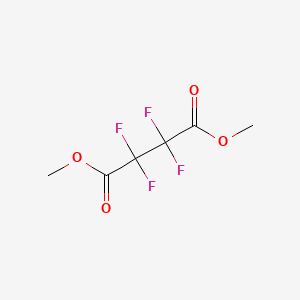

Dimethyl tetrafluorosuccinate is an organic compound with the chemical formula C6H6F4O4. It is a colorless liquid known for its strong pungent odor and is insoluble in water . This compound is primarily used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

- Nrf2 activation leads to an anti-inflammatory immune response by promoting type II myeloid cell and Th2 cell differentiation. Additionally, DMF affects neuroprotection .

- DMF-induced changes in antigen-presenting cells likely contribute to an anti-inflammatory shift in T-cells .

- However, significant lymphopenia may increase the risk of progressive multiple leukoencephalopathies (PML) .

- An early decline in absolute lymphocyte count (ALC) stabilizes over time but may correlate with later severe lymphopenia .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Dimethyl tetrafluorosuccinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of fluorinated polyesters, where it reacts with ethylene glycol under specific conditions . The nature of these interactions involves the formation of ester bonds, which are crucial for the polymerization process. Additionally, this compound can be used as a building block in the synthesis of other fluorinated compounds, highlighting its versatility in biochemical applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of fluorinated polyesters, this compound can impact the cellular processes involved in polymerization . The compound’s fluorinated nature may also affect cell membrane integrity and function, potentially altering cellular signaling pathways and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the synthesis of fluorinated polyesters, this compound interacts with Candida antarctica lipase, which catalyzes the polymerization reaction . This interaction is crucial for the formation of ester bonds and the subsequent polymerization process. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the specific experimental conditions. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression . Additionally, the compound’s degradation products may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is important to carefully control the dosage to avoid potential toxicity and ensure the desired biochemical effects are achieved .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound can be metabolized through ester hydrolysis, leading to the formation of tetrafluorosuccinic acid and methanol . These metabolites can further participate in other metabolic pathways, affecting metabolic flux and metabolite levels. The interaction of this compound with specific enzymes, such as esterases, is crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorinated nature may affect its solubility and transport properties . Studies have shown that this compound can be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues or organelles may depend on the presence of specific transporters or binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes . The subcellular localization of this compound is crucial for its biochemical activity and overall cellular effects .

Preparation Methods

Dimethyl tetrafluorosuccinate is typically synthesized through the reaction of this compound and tetrafluoroacetic anhydride. This reaction requires low temperatures and the use of an appropriate catalyst . Industrial production methods often involve the use of ultrasound to enhance reaction conversion rates, especially for higher molecular weight monomers . The use of Candida antarctica lipase as a catalyst has also been explored to favor synthesis reactions under mild conditions .

Chemical Reactions Analysis

Dimethyl tetrafluorosuccinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different fluorinated products.

Reduction: Reduction reactions can yield various derivatives depending on the reagents and conditions used.

Major products formed from these reactions include various fluorinated esters and acids, which are valuable in different chemical processes.

Scientific Research Applications

Dimethyl tetrafluorosuccinate has several scientific research applications:

Medicine: Its ability to inhibit cancer cell production suggests potential therapeutic applications.

Industry: It is used as a surface-active agent and lubricant component in various industrial applications.

Comparison with Similar Compounds

Dimethyl tetrafluorosuccinate is unique due to its fluorinated structure, which imparts distinct chemical properties. Similar compounds include:

- Dimethyl hexafluoroglutarate

- Dimethyl octafluoroadipate

- Dimethyl tetrafluorobutanedioate

These compounds share similar fluorinated backbones but differ in the number of fluorine atoms and their specific applications. This compound stands out due to its specific use in fatty acid synthesis and its inhibitory effects on eicosanoids and cancer cells .

Biological Activity

Dimethyl tetrafluorosuccinate (DMTFS) is a fluorinated compound that has gained attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DMTFS, focusing on its synthesis, properties, and potential therapeutic applications.

DMTFS is a fluorinated diester derived from tetrafluorosuccinic acid. Its synthesis typically involves the reaction of tetrafluorosuccinic acid with methanol in the presence of an acid catalyst. The resulting compound exhibits unique properties due to the presence of fluorine atoms, which enhance its stability and alter its reactivity compared to non-fluorinated analogs.

Table 1: Synthesis Conditions for DMTFS

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Methanol, Acid Catalyst | 85-95 | High yield under optimized conditions |

| Temperature: 60°C | 90 | Optimal for reaction completion |

| Reaction Time: 4-6 hours | 92 | Longer times do not significantly increase yield |

Biological Activity

Recent studies have indicated that DMTFS may possess several biological activities, particularly in the context of metabolic disorders and cellular functions.

1. Cellular Metabolism and Insulin Secretion

Research has shown that DMTFS can influence cellular metabolism, particularly in pancreatic β-cells. A study demonstrated that treatment with DMTFS enhances lysosomal acidification and improves mitochondrial function in INS-1 β-cells exposed to lipotoxic conditions. This leads to increased ATP production and enhanced insulin secretion under glucose stimulation .

Table 2: Effects of DMTFS on INS-1 β-Cells

| Parameter | Control Group | DMTFS Treatment |

|---|---|---|

| Mitochondrial Membrane Potential (MMP) | Low | High |

| Reactive Oxygen Species (ROS) Generation | High | Reduced |

| ATP Content | Baseline | Increased |

| Insulin Secretion (after glucose stimulation) | Low | Significantly Increased |

2. Therapeutic Potential in Type 2 Diabetes

The therapeutic potential of DMTFS extends to its application in Type 2 Diabetes Mellitus (T2DM). In animal models subjected to high-fat diets, administration of DMTFS resulted in improved glucose clearance and reduced insulin resistance. The compound's ability to restore lysosomal function and promote autophagy is believed to be crucial in mitigating the effects of obesity-induced metabolic dysfunction .

Case Study: DMTFS in T2DM Treatment

A study involving diabetic mice treated with DMTFS showed significant improvements in metabolic parameters:

- Glucose Levels : Decreased plasma glucose levels post-treatment.

- Insulin Sensitivity : Enhanced insulin sensitivity as measured by glucose tolerance tests.

- Lysosomal Function : Restoration of lysosomal acidification was confirmed through gene expression analysis.

The findings suggest that DMTFS may serve as a novel therapeutic agent for managing metabolic diseases, particularly those associated with impaired lysosomal function.

Properties

IUPAC Name |

dimethyl 2,2,3,3-tetrafluorobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXAYQBUNVSEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371855 | |

| Record name | Dimethyl Tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-36-5 | |

| Record name | Dimethyl Tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size of Dimethyl Tetrafluorosuccinate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of this compound plays a crucial role in its reactivity during polyester synthesis. [] Smaller monomers, like this compound, exhibit higher conversion rates compared to larger fluorinated dicarboxylate monomers such as Dimethyl Hexafluoroglutarate and Dimethyl Octafluoroadipate. This suggests that steric hindrance associated with bulkier monomers might hinder the esterification reaction, leading to lower product yields. []

Q2: What innovative techniques can enhance the polymerization reaction involving this compound?

A2: The use of ultrasound has proven to be highly effective in enhancing the polymerization reaction involving this compound and ethylene glycol. [] Studies show that applying ultrasound during the synthesis results in a significant increase in conversion rates (approximately 20%) compared to conventional methods. This enhancement is attributed to the cavitation phenomenon induced by ultrasound, which promotes mass transfer and facilitates the interaction between the monomers, leading to accelerated reaction kinetics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.